2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline typically involves the reaction of 2-mercaptobenzothiazole with 5-chloro-2-nitroaniline. The reaction is carried out in the presence of a reducing agent such as iron powder or tin chloride under reflux conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the amino group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant and antimicrobial activities.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may interact with voltage-gated sodium channels or GABA receptors, leading to its anticonvulsant effects . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: Known for its anticonvulsant activity.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(3-chlorobenzylidene)acetohydrazide: Studied for its potential antimicrobial properties.
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-5-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c14-8-5-6-11(9(15)7-8)17-13-16-10-3-1-2-4-12(10)18-13/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYYBAQUSVDUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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